molecular formula C13H16N2S B13585219 1-(Benzo[b]thiophen-2-ylmethyl)piperazine CAS No. 524673-96-9

1-(Benzo[b]thiophen-2-ylmethyl)piperazine

Katalognummer: B13585219
CAS-Nummer: 524673-96-9
Molekulargewicht: 232.35 g/mol
InChI-Schlüssel: DNOQQPCOMSIPBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzo[b]thiophen-2-ylmethyl)piperazine is a chemical compound that features a benzo[b]thiophene moiety attached to a piperazine ring. Benzo[b]thiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural and electronic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine typically involves the reaction of benzo[b]thiophene derivatives with piperazine under specific conditions. One common method is the nucleophilic substitution reaction where a benzo[b]thiophene derivative reacts with piperazine in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzo[b]thiophen-2-ylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[b]thiophene ring .

Wissenschaftliche Forschungsanwendungen

1-(Benzo[b]thiophen-2-ylmethyl)piperazine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Benzo[b]thiophen-2-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(Benzo[b]thiophen-2-ylmethyl)piperazine is unique due to the presence of both the benzo[b]thiophene moiety and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

524673-96-9

Molekularformel

C13H16N2S

Molekulargewicht

232.35 g/mol

IUPAC-Name

1-(1-benzothiophen-2-ylmethyl)piperazine

InChI

InChI=1S/C13H16N2S/c1-2-4-13-11(3-1)9-12(16-13)10-15-7-5-14-6-8-15/h1-4,9,14H,5-8,10H2

InChI-Schlüssel

DNOQQPCOMSIPBP-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=CC3=CC=CC=C3S2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.